molecular formula C23H24ClN7O2 B2566024 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1171362-78-9

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2566024
CAS No.: 1171362-78-9
M. Wt: 465.94
InChI Key: PCHHCUKIBMMNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a potent, small molecule kinase inhibitor of significant interest in oncological research. This compound has been identified as a multi-targeted agent, exhibiting inhibitory activity against key kinases such as Focal Adhesion Kinase (FAK) and Janus Kinase 2 (JAK2), which are critically involved in cell proliferation, migration, and survival signaling pathways [https://pubmed.ncbi.nlm.nih.gov/38471042/]. Its core research value lies in its potential to disrupt the tumor microenvironment and signal transduction cascades that drive cancer progression. Studies have explored its efficacy in preclinical models, including its ability to inhibit the growth of diffuse large B-cell lymphoma (DLBCL) cells, positioning it as a promising chemical probe for investigating FAK and JAK2-dependent malignancies and for developing novel targeted cancer therapies [https://pubmed.ncbi.nlm.nih.gov/38471042/]. Researchers utilize this compound to elucidate the complex interplay between signaling pathways in cancer and to evaluate the therapeutic potential of dual FAK/JAK inhibition.

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(ethylamino)pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN7O2/c1-4-26-22-18(23-28-21(30-33-23)15-8-10-16(24)11-9-15)20(25)31(29-22)12-17(32)27-19-13(2)6-5-7-14(19)3/h5-11H,4,12,25H2,1-3H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHHCUKIBMMNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H24ClN6O2\text{C}_{22}\text{H}_{24}\text{Cl}\text{N}_{6}\text{O}_{2}

Key Identifiers:

  • IUPAC Name : this compound
  • Molecular Formula : C22H24ClN6O2
  • CAS Number : 1020502-34-4

Biological Activity Overview

The biological activity of this compound has been assessed in various contexts, particularly its anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro studies showed that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the 4-chlorophenyl group is noted to enhance the activity against cancer cells due to its electron-withdrawing properties, which stabilize the molecular structure and improve binding affinity to target proteins .
CompoundCell Line TestedIC50 (µM)Reference
27A549 (lung)18.4
13Jurkat<0.01

The proposed mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation. The compound is believed to interact with Bcl-2 , a protein that regulates apoptosis, thereby promoting programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl ring and the oxadiazole moiety significantly affect biological activity:

  • Electron-withdrawing groups (like Cl) at specific positions enhance cytotoxic effects.
  • The ethylamino substitution contributes to increased lipophilicity, facilitating better cell membrane penetration.

Case Studies and Experimental Findings

In a recent study published in ACS Omega, researchers synthesized various derivatives of oxadiazole compounds and evaluated their biological activities. They found that compounds with similar structural features displayed promising anti-proliferative effects against multiple cancer types .

Example Case Study:

A derivative of the compound was tested for its ability to inhibit tubulin polymerization:

  • Result : The compound displayed significant inhibition with an IC50 value indicating potent activity comparable to established chemotherapeutics.

Scientific Research Applications

Medicinal Applications

The compound is primarily studied for its antitumor and anti-inflammatory properties. Research indicates that derivatives of pyrazole and oxadiazole structures often exhibit significant biological activity.

Antitumor Activity

  • Mechanism of Action : The compound's structure suggests potential interactions with cellular pathways involved in tumor growth. The presence of the oxadiazole moiety is known to enhance the anticancer efficacy of compounds by inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that similar oxadiazole derivatives exhibited moderate anti-proliferative effects against various cancer cell lines, indicating that modifications to the pyrazole structure could enhance activity .
    • Another case highlighted the effectiveness of pyrazole compounds in targeting specific cancer types, with IC50 values indicating strong selectivity against tumor cells .

Anti-inflammatory Properties

Research has shown that compounds with similar structural frameworks can act as effective anti-inflammatory agents. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Synthetic Approaches

The synthesis of this compound involves several steps that can be optimized for yield and purity:

  • Condensation Reactions : The synthesis often starts with the condensation of 5-amino derivatives with appropriate acylating agents to form the acetamide backbone.
  • Cyclization Processes : Subsequent cyclization reactions involving hydrazines can lead to the formation of the pyrazole ring, which is crucial for biological activity .

Comparison with Similar Compounds

Compound A : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Key Differences: Replaces the oxadiazole ring with a cyano group. Lacks the ethylamino substituent on the pyrazole. Acetamide is linked to a 4-chlorophenyl group instead of 2,6-dimethylphenyl.
  • Implications: The cyano group may reduce metabolic stability compared to the oxadiazole ring. The absence of ethylamino could decrease solubility . Demonstrated insecticidal activity as a Fipronil derivative, suggesting the target compound may share similar applications .

Compound B : 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide

  • Key Differences: Methoxyphenyl replaces chlorophenyl on the oxadiazole. Methylsulfanyl (SMe) substituent instead of ethylamino on the pyrazole. Acetamide linked to a 2-chlorobenzyl group.
  • SMe may increase lipophilicity but reduce hydrogen-bonding capacity versus ethylamino .

Analogues with Varied Heterocyclic Cores

Compound C : 2-Cyano-N-(4-(1-Methyl-1H-Benzo[d]Imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide

  • Key Differences: Benzimidazole replaces oxadiazole. Cyano group instead of amino and ethylamino on the pyrazole.
  • Cyano groups often enhance electrophilicity, which could increase reactivity but reduce selectivity .

Anti-Exudative Acetamide Derivatives

Compound D : 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives

  • Key Differences :
    • Triazole core instead of pyrazole-oxadiazole.
    • Furan substituent and sulfanyl linkage.
  • Implications :
    • Triazole rings improve metabolic stability but may reduce conformational flexibility compared to pyrazole-oxadiazole systems .
    • Demonstrated anti-exudative activity at 10 mg/kg, suggesting the target compound’s acetamide moiety could be optimized for similar applications .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B Compound C
Core Heterocycle Pyrazole-1,2,4-oxadiazole Pyrazole-cyano Pyrazole-1,2,4-oxadiazole Pyrazole-benzimidazole
Substituent (R1) 4-Chlorophenyl 4-Chlorophenyl 4-Methoxyphenyl Phenyl
Substituent (R2) Ethylamino None Methylsulfanyl Methylthio
Acetamide Linkage 2,6-Dimethylphenyl 4-Chlorophenyl 2-Chlorobenzyl None (cyano group)
Predicted logP ~3.5 (high lipophilicity) ~3.0 ~3.2 ~4.0 (due to benzimidazole)
Potential Activity Insecticidal/antimicrobial Insecticidal Anti-inflammatory Antitumor

Research Findings and Hypotheses

  • Metabolic Stability: The oxadiazole and ethylamino groups may improve resistance to oxidative metabolism compared to methylsulfanyl or cyano analogues .

Q & A

Q. What synthetic strategies are recommended for achieving high purity and yield in the preparation of this compound?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key considerations include:

  • Catalyst selection : Pyridine and zeolite (Y-H) are effective for promoting imidazole and triazole ring formation under reflux conditions .
  • Temperature control : Reflux at 150°C optimizes reaction rates while minimizing side products .
  • Purification : Recrystallization from ethanol or acidic ice-water mixtures enhances purity .
  • Monitoring : Use 1H^1 \text{H} NMR to confirm amine/imine ratios (e.g., 50:50 ratio observed in structurally similar compounds) .

Q. How should researchers characterize the structural integrity of this compound?

A combination of spectroscopic and analytical methods is critical:

  • 1H^1 \text{H} NMR : Identify NH protons (δ ~13.30 ppm for amide NH) and aromatic protons (δ ~7.42–7.58 ppm) .
  • Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • Elemental analysis : Validate stoichiometry, especially for nitrogen and sulfur content.
  • HPLC : Assess purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Initial screening should focus on:

  • Antiproliferative activity : Use cell lines (e.g., MCF-7, HeLa) with MTT assays to measure IC50_{50} values .
  • Enzyme inhibition : Test against targets like 5-lipoxygenase (FLAP) via fluorescence-based assays .
  • Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

SAR studies should focus on:

  • Oxadiazole modifications : Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., NO2_2) enhances FLAP binding (IC50_{50} <10 nM observed in analogs) .
  • Pyrazole ring : Introducing ethylamino groups improves solubility and metabolic stability .
  • Acetamide tail : Replace dimethylphenyl with hydrophobic moieties (e.g., phenethyl) to enhance membrane permeability .

Q. What computational tools are effective for analyzing noncovalent interactions and electronic properties?

  • Multiwfn : Calculate electrostatic potential (ESP) maps and electron localization functions (ELF) to identify hydrogen bonding and van der Waals interactions .
  • HOMO-LUMO analysis : Predict reactivity and charge transfer using density functional theory (DFT) .
  • Molecular docking : Simulate binding modes with targets like FLAP or kinases using AutoDock Vina .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent biological activity across assays?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., human whole blood vs. isolated enzymes) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Cross-species comparisons : Test in murine and human models to account for metabolic differences .

Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) profile?

  • In vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
  • In vivo PK : Conduct rodent studies to determine clearance, volume of distribution, and bioavailability .

Methodological Considerations Table

Research Aspect Key Parameters Recommended Techniques References
Synthesis Yield, purity, reaction timeReflux with pyridine/zeolite, HPLC
Structural Analysis NH/aromatic proton confirmation1H^1 \text{H} NMR, elemental analysis
Biological Screening IC50_{50}, MIC valuesMTT assays, microdilution methods
Computational Modeling Binding affinity, electronic propertiesMultiwfn, DFT, molecular docking
PK/PD Studies Clearance, metabolic stabilityLC-MS, liver microsomes, rodent models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.